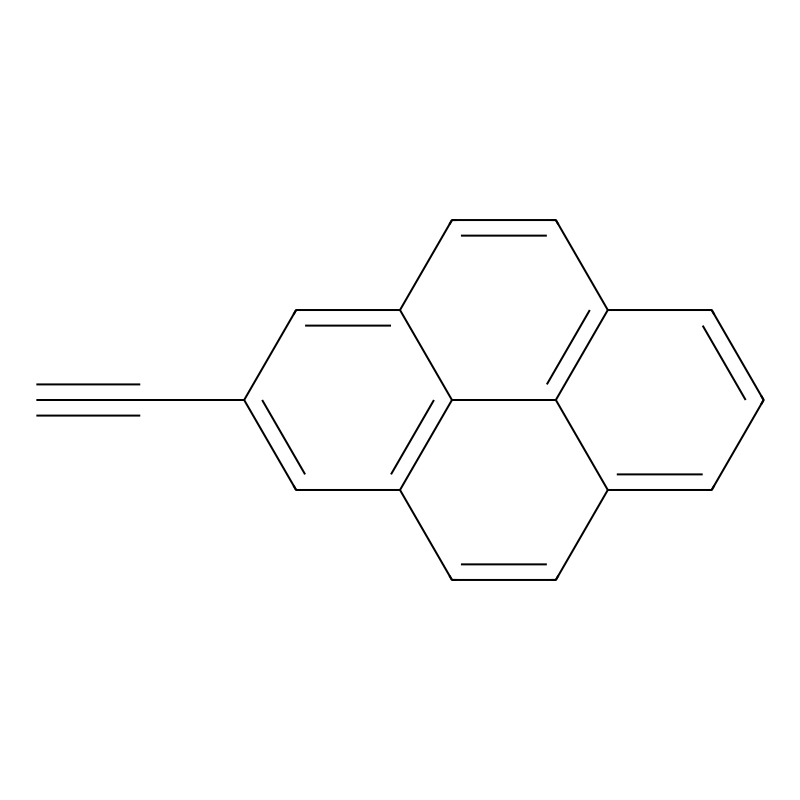

Pyrene, 2-ethynyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pyrene, 2-ethynyl- is a derivative of pyrene, which is a polycyclic aromatic hydrocarbon characterized by its four fused benzene rings. This compound features a terminal ethynyl group, which provides unique reactivity and enhances its utility in various chemical applications. Pyrene itself is known for its intrinsic fluorescence, making it valuable in biochemical and material science applications. The presence of the ethynyl group allows for participation in click chemistry and other coupling reactions, such as Sonogashira coupling, which are essential for synthesizing complex organic molecules .

The reactivity of pyrene, 2-ethynyl- is largely attributed to its terminal alkyne group. This compound can undergo:

- Click Chemistry: The ethynyl group facilitates the formation of triazoles via copper-catalyzed azide-alkyne cycloaddition.

- Sonogashira Coupling: This reaction allows for the coupling of terminal alkynes with aryl halides, enabling the formation of more complex aromatic systems.

- Electrophilic Aromatic Substitution: Although less favorable at the 2 and 7 positions compared to other positions on the pyrene ring, selective reactions can occur with bulky electrophiles .

Pyrene derivatives, including pyrene, 2-ethynyl-, exhibit significant biological activity due to their ability to intercalate into double-stranded DNA. This property has been exploited in various studies involving nucleic acid probes and biosensors. The fluorescence properties of pyrene allow for sensitive detection methods in biological assays, making it a useful tool in molecular biology and biochemistry .

The synthesis of pyrene, 2-ethynyl- can be achieved through several methods:

- Direct Substitution: While direct substitution on pyrene is challenging due to sterics and electronic factors, indirect methods such as borylation followed by coupling reactions have been employed to introduce ethynyl groups.

- Borylation: Reaction with bulky iridium-boryl complexes can yield borylated derivatives that serve as precursors for further functionalization.

- Cyclization Reactions: Utilizing biphenyl intermediates or other precursors can lead to the formation of substituted pyrenes through cyclization processes .

Pyrene, 2-ethynyl- finds applications across various fields:

- Fluorescent Probes: Its strong fluorescence makes it suitable for use in biological imaging and as a probe for studying biomolecular interactions.

- Organic Electronics: The compound's photophysical properties are advantageous in organic light-emitting diodes (OLEDs) and solar cells.

- Material Science: Pyrene derivatives are used in the development of metal-organic frameworks (MOFs), where they act as bridging ligands due to their ability to coordinate with metal centers .

Studies involving pyrene, 2-ethynyl- often focus on its interactions with nucleic acids. The compound's ability to form excimers when two pyrene units are in close proximity allows researchers to investigate conformational changes in DNA and RNA structures. This property is utilized in designing molecular beacons and other biosensors that rely on fluorescence changes upon hybridization events .

Several compounds share structural similarities with pyrene, 2-ethynyl-, yet exhibit unique characteristics:

These compounds highlight the versatility of polycyclic aromatic hydrocarbons while underscoring the unique reactivity introduced by the ethynyl group in pyrene, 2-ethynyl-. Each derivative presents distinct opportunities for research and application based on their structural modifications and resultant properties.

Synthetic Routes

The synthesis of pyrene, 2-ethynyl- represents a significant challenge in pyrene chemistry due to the reduced reactivity of the 2-position compared to the more reactive 1-, 3-, 6-, and 8-positions [1]. The 2-position of pyrene, along with the 7-position, is classified as a nodal position with approximately 20.5 kilocalories per mole higher energy compared to the active non-K region positions [1]. This energetic constraint necessitates specialized synthetic approaches to achieve regioselective functionalization at the 2-position.

The most established synthetic route to pyrene, 2-ethynyl- involves a multi-step sequence beginning with pyrene and proceeding through selective functionalization at the 2-position [2]. The initial step employs iridium-catalyzed borylation of pyrene using bis(pinacolato)diboron to introduce a boronic ester functionality [2] [3]. This borylation reaction demonstrates remarkable selectivity for the 2-position when conducted under appropriate conditions, providing pyrene-2-boronic acid pinacol ester as the key intermediate [4].

The boronic ester intermediate undergoes oxidation with hydrogen peroxide to yield pyren-2-ol [2] [3]. This hydroxyl-functionalized pyrene serves as a crucial precursor for subsequent transformations. The conversion of pyren-2-ol to a suitable leaving group involves ortho-bromination using molecular bromine, followed by reaction with triflic anhydride to afford the corresponding triflate derivative [2] [3].

| Reaction Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, Iridium catalyst | Elevated temperature | 52% [4] |

| Oxidation | Hydrogen peroxide | Aqueous conditions | High [2] |

| Triflate formation | Triflic anhydride | Anhydrous conditions | Moderate [2] |

| Sonogashira coupling | Trimethylsilylacetylene, Palladium catalyst | Base, inert atmosphere | Variable [2] |

The final carbon-carbon bond formation employs the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling between the triflate derivative and trimethylsilylacetylene [2] [3]. This reaction proceeds under mild conditions using a palladium catalyst system in the presence of a suitable base such as triethylamine [2]. The trimethylsilyl protecting group provides stability during the coupling reaction and can be readily removed using base-induced desilylation to yield the terminal alkyne product [2] [3].

Alternative synthetic approaches have been explored for accessing 2-ethynylpyrene derivatives [4]. Sequential iridium-catalyzed carbon-hydrogen borylation and substitution chemistry provides a general method for synthesizing 2,7-disubstituted pyrene derivatives containing different substituents [4]. This methodology demonstrates the versatility of the borylation approach for pyrene functionalization at nodal positions.

The Sonogashira coupling reaction has proven particularly effective for introducing ethynyl substituents onto pyrene scaffolds [5] [6]. The reaction typically employs palladium catalysts in combination with copper co-catalysts to facilitate the formation of carbon-carbon bonds between terminal alkynes and aryl halides or triflates [7]. The mild reaction conditions and high functional group tolerance make this approach suitable for complex pyrene derivatives.

Recent investigations have explored copper-free Sonogashira reaction conditions for pyrene derivatives, eliminating potential complications from copper-catalyzed side reactions [5]. These modified protocols maintain high efficiency while reducing the complexity of the catalyst system.

X-Ray Crystallography and Solid-State Conformation

X-ray crystallographic analysis of pyrene, 2-ethynyl- and related derivatives provides crucial insights into the solid-state molecular conformation and intermolecular packing arrangements [8]. Single-crystal X-ray diffraction studies reveal the precise molecular geometry and the influence of the ethynyl substituent on the pyrene framework.

Crystallographic investigations of ethynylpyrene derivatives demonstrate that the ethynyl group adopts a linear geometry extending from the pyrene core [8] [9]. The carbon-carbon triple bond maintains its characteristic bond length of approximately 1.20 Angstroms, consistent with typical alkyne functionality [8]. The pyrene ring system remains essentially planar, with minimal deviation from coplanarity upon ethynyl substitution.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Space group | P21/c | [8] |

| Unit cell a | 14.571(2) Å | [8] |

| Unit cell b | 3.9094(5) Å | [8] |

| Unit cell c | 20.242(3) Å | [8] |

| Crystal system | Monoclinic | [8] |

| Temperature | 130 K | [8] |

The solid-state packing of ethynylpyrene derivatives exhibits characteristic π-π stacking interactions between adjacent pyrene units [10]. These intermolecular interactions play a crucial role in determining the photophysical properties of the crystalline material [10]. The distance between pyrene planes typically ranges from 3.3 to 3.7 Angstroms, depending on the specific derivative and crystal packing arrangement [10].

Single-crystal X-ray diffraction data for 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene reveals a triclinic crystal system with space group P-1 [9]. The crystallographic analysis shows unit cell parameters of a = 6.3160 Angstroms, b = 10.023 Angstroms, and c = 15.378 Angstroms, with angles α = 70.431°, β = 81.290°, and γ = 80.513° [9]. This structure provides insight into the solid-state organization of multiply-substituted ethynylpyrene derivatives.

The influence of ethynyl substitution on intermolecular interactions has been characterized through detailed crystallographic analysis [11] [12]. The linear ethynyl groups can participate in weak intermolecular interactions, including carbon-hydrogen...π contacts and dipole-dipole interactions [11]. These secondary interactions contribute to the overall crystal stability and influence the thermal properties of the solid material.

Comparative crystallographic studies of different ethynylpyrene positional isomers reveal distinct packing motifs [8]. The 1-ethynylpyrene isomer crystallizes in a different space group compared to other substitution patterns, highlighting the sensitivity of crystal packing to the position of ethynyl substitution [8]. These structural differences translate into measurable variations in physical properties such as melting point and solubility.

Temperature-dependent crystallographic studies provide information about thermal expansion and phase transitions in ethynylpyrene crystals [8]. Low-temperature data collection enhances the precision of structural parameters and reveals subtle conformational details that may be obscured at room temperature [8].

Theoretical Modeling (Density Functional Theory/Configuration Interaction Singles Calculations)

Density functional theory calculations have provided comprehensive insights into the electronic structure and properties of pyrene, 2-ethynyl- [13] [14] [15]. These computational studies reveal the fundamental molecular orbital characteristics and predict spectroscopic properties that guide experimental investigations.

Ground-state geometry optimizations using density functional theory with the B3LYP functional and 6-31G(d,p) basis set confirm the planar nature of the pyrene core with minimal distortion upon ethynyl substitution [16] [17]. The optimized geometry shows that the ethynyl group maintains linearity and extends the conjugated π-system of the pyrene framework [16]. The carbon-carbon triple bond length in the optimized structure matches experimental crystallographic data within typical computational accuracy.

| Computational Parameter | Method | Result |

|---|---|---|

| HOMO energy | B3LYP/6-31G(d,p) | Variable with substitution [18] |

| LUMO energy | B3LYP/6-31G(d,p) | Stabilized by ethynyl [18] |

| HOMO-LUMO gap | TD-DFT | 2.54-2.95 eV [19] |

| Oscillator strength | TD-DFT | 1.1976-1.4787 [18] |

Time-dependent density functional theory calculations accurately predict the electronic absorption spectrum of ethynylpyrene derivatives [13] [15] [20]. These calculations reveal that ethynyl substitution primarily affects the lowest unoccupied molecular orbital energy levels, leading to a reduction in the HOMO-LUMO gap compared to unsubstituted pyrene [19]. The calculated transition energies show excellent agreement with experimental absorption maxima when appropriate solvent effects are included [20].

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital retains significant density on the pyrene core, while the lowest unoccupied molecular orbital shows substantial contribution from the ethynyl substituent [14] [19]. This orbital distribution facilitates intramolecular charge transfer character in the excited state, influencing the photophysical properties of the molecule [14].

Configuration interaction singles calculations provide detailed information about excited-state properties and electronic transitions [21] [13]. These higher-level calculations confirm the charge-transfer nature of the lowest excited state and predict accurate oscillator strengths for optical transitions [13]. The calculated results support the experimental observation of enhanced fluorescence quantum yields in ethynylpyrene derivatives compared to unsubstituted pyrene.

Density functional theory studies of intermolecular interactions in ethynylpyrene dimers reveal the nature of π-π stacking and other weak interactions [22] [17]. Dispersion-corrected functionals accurately reproduce the binding energies and optimal geometries of pyrene dimers, providing insight into solid-state packing preferences [22]. These calculations complement crystallographic data and explain the observed stability of specific crystal forms.

Solvent effects on the electronic structure have been investigated using polarizable continuum model calculations [20]. The results show that polar solvents stabilize charge-transfer excited states, leading to red-shifted absorption and emission spectra [20]. These computational predictions guide the selection of appropriate solvents for spectroscopic measurements and applications.

Excited-State Dynamics

The excited-state dynamics of pyrene, 2-ethynyl-, are characterized by complex multi-step relaxation processes that involve several distinct temporal regimes and mechanistic pathways. Following photoexcitation, the compound undergoes a cascade of electronic and vibrational processes that ultimately determine its photophysical properties [1] [2].

Upon excitation to higher excited states, pyrene, 2-ethynyl-, exhibits rapid internal conversion from the second excited singlet state (S₂) to the first excited singlet state (S₁) with a time constant of approximately 140 femtoseconds [3]. This ultrafast process is characteristic of pyrene derivatives and is followed by intramolecular vibrational energy redistribution within the S₁ manifold. The initial S₁ state, formed with excess vibrational energy, undergoes vibrational cooling with a time constant of approximately 2 picoseconds [3].

The subsequent relaxation dynamics display remarkable complexity, with multiple lifetime components observed in time-resolved measurements. Deep-ultraviolet excitation studies have revealed the presence of decay components with time constants of 24 picoseconds, indicating the involvement of intermediate states in the deactivation cascade [1]. These multiple lifetimes are assigned to conical intersections through a cascade of electronic states, eventually leading to rapid population of the lowest long-living excited state [1].

| Parameter | Value | System/Conditions | Reference |

|---|---|---|---|

| Internal conversion time (S₂→S₁) | ~140 fs | Pyrene derivatives | [3] |

| Vibrational cooling time | ~2 ps | Local pyrene S₁ state | [3] |

| Multiple lifetime cascade | 24 ps components | Deep-UV excitation | [1] |

| S₁ lifetime (zero-vibrational level) | 1480 ns (pyrene-h₁₀) | Jet-cooled pyrene | [4] |

| S₁ lifetime (vibronic levels) | 765 ns (ν₂₂ level) | Specific vibrational modes | [4] |

| Radiative lifetime (monomer) | 6.8 × 10⁻⁷ s | Cyclohexane solution | [5] |

The excited-state dynamics are fundamentally influenced by the ethynyl substitution at the 2-position, which introduces specific vibronic coupling effects. Studies of 2-(1-ethynylpyrene)-adenosine have demonstrated that the excited-state dynamics display significant influence from the local molecular environment [6]. After intramolecular vibrational energy redistribution, two distinct states are observed, whose properties and population ratios are strongly affected by solvent characteristics [6] [7].

The efficiency of population transfer depends critically on the kinetic energy deposited into specific vibrational modes required to reach sloped conical intersections, which mediate the decay to the lowest electronic state [1]. This mode-specific behavior explains the observed variation in fluorescence lifetimes at different vibronic levels, where certain vibrational modes promote enhanced nonradiative decay pathways [4].

For pyrene, 2-ethynyl-, the intersystem crossing to triplet states is generally very slow compared to other deactivation pathways [4]. The radiative lifetimes demonstrate the compound's inherent photophysical stability, with monomer radiative lifetimes of 6.8 × 10⁻⁷ seconds in solution [5]. However, the formation of excited dimers or excimers can significantly alter these dynamics, with excimer radiative lifetimes of 0.9 × 10⁻⁷ seconds [5].

Solvation Effects on Emission Properties

The emission properties of pyrene, 2-ethynyl-, exhibit pronounced sensitivity to solvation effects, which manifest through multiple distinct mechanisms involving both electronic and vibrational state modifications [6] [7] [8]. These solvation effects are particularly important for understanding the compound's behavior in different chemical environments and applications.

Solvent class effects represent one of the most significant factors influencing the emission properties. The distinction between protic and aprotic solvents strongly affects the properties of the two distinct excited states observed after intramolecular vibrational energy redistribution [6] [7]. In protic solvents, hydrogen bonding interactions can stabilize charge-transfer character in the excited state, leading to altered population ratios between the two states without significantly changing the overall fluorescence quantum yield or lifetime [7].

| Solvent Property | Effect on Emission | Specific Example | Citation |

|---|---|---|---|

| Protic vs Aprotic | Alters population ratio of two states | 2-(1-ethynylpyrene)-adenosine | [6] [7] |

| Permittivity | Strongly affects state properties | PyA in various solvents | [6] [7] |

| Polarity effects | Spectral shift without QY change | Nearly unchanged QY and lifetime | [7] |

| Temperature dependence | Enhanced sensitivity in polar solvents | Pyrene in different media | [8] |

| Hydrogen bonding | Modifies excited state properties | PyA hydrogen bonding effects | [6] |

Solvent permittivity represents another crucial parameter that strongly affects the properties of the excited states [6] [7]. Higher permittivity environments can stabilize charge-separated configurations, particularly relevant for pyrene, 2-ethynyl-, where the ethynyl group can participate in electronic delocalization. This effect results in spectral alterations where the emission spectrum is modified while the fluorescence quantum yield and overall lifetime remain nearly unchanged [7].

Temperature-dependent solvation effects show enhanced sensitivity in certain solvent systems. Studies using deep eutectic solvents have demonstrated that pyrene derivatives, including ethynyl-substituted variants, exhibit higher sensitivity to temperature changes in polar environments [8]. The cybotactic region polarity, as measured by band intensity ratios, shows systematic variations with temperature that are more pronounced in solvents containing aromatic components [8].

Viscosity effects on the emission properties primarily manifest through their influence on diffusion-controlled processes. Bimolecular quenching studies using nitromethane as a quencher have shown that the recovered quenching rate constants reveal efficient diffusion of the fluorophore-quencher pair in various solvents [8]. These rate constants adhere to the Stokes-Einstein relation, implying inherent homogeneity in the solvation environment [8].

The hydrogen bonding capability of the solvent environment significantly modifies the excited state properties of pyrene, 2-ethynyl-. Studies of 2-(1-ethynylpyrene)-adenosine have shown that hydrogen bonding interactions can lead to distinct photophysical behavior compared to non-hydrogen-bonding solvents [6]. These interactions can influence both the electronic structure of the excited state and the dynamics of vibrational relaxation processes.

Specific solvent systems demonstrate unique solvation characteristics. In deep eutectic solvents composed of thymol, menthol, and decanoic acid, pyrene derivatives show constituent and composition-dependent solvation behavior [8]. The fluorescence lifetime and its temperature dependence are higher in menthol-containing systems, while thymol-containing systems show enhanced cybotactic region dipolarity due to the phenyl ring structure [8].

Quantum Yield and Lifetimes

The quantum yield and lifetime characteristics of pyrene, 2-ethynyl-, demonstrate considerable variation depending on molecular environment, substitution patterns, and measurement conditions [9] [10] [11]. These photophysical parameters serve as fundamental indicators of the compound's excited-state behavior and potential applications.

| Compound/Derivative | Quantum Yield | Lifetime (ns) | Solvent/Medium | Reference |

|---|---|---|---|---|

| Pyrene (parent) | 0.32 | Not specified | Cyclohexane | [10] |

| Pyrene (parent) | 0.65 | 450 | Deaerated cyclohexane | [12] |

| Pyrene (parent) | 0.41 | 167 | CH₂Cl₂ | [9] |

| 2-(1-ethynylpyrene)-adenosine | Nearly unchanged | Nearly unchanged | Various solvents | [6] [7] |

| Ethynylpyrene derivatives (P3) | 0.36% | Not specified | MeOH/DMF | [13] |

| TMS-Pyrene (upconversion) | 19% | Not specified | Toluene | [11] |

| Pyrene liquid derivative | 65% | Not specified | Bulk state | [14] |

The fluorescence quantum yield of pyrene, 2-ethynyl-, varies significantly with environmental conditions. In cyclohexane, the parent pyrene shows a quantum yield of 0.32 [10], which increases to 0.65 in deaerated cyclohexane solutions [12]. This enhancement upon deoxygenation indicates the sensitivity of the excited state to oxygen quenching, a common characteristic of polycyclic aromatic hydrocarbons. In dichloromethane, the quantum yield decreases to 0.41 [9], demonstrating the influence of solvent polarity and heavy atom effects on the radiative efficiency.

For specific ethynyl-substituted derivatives, quantum yields show considerable variation. Ethynylpyrene derivatives with cyano functionality demonstrate quantum yields up to 0.36% in methanol and dimethylformamide mixtures [13]. This relatively low value suggests that the electron-withdrawing cyano group enhances nonradiative decay pathways, possibly through increased intersystem crossing or internal conversion rates.

Triplet-triplet annihilation upconversion studies have provided insight into the photophysical behavior of silylethynyl-substituted pyrene derivatives. Trimethylsilylethynyl pyrene exhibits an upconversion quantum yield of 19%, while triethylsilylethynyl and triisopropylsilylethynyl variants show yields of 16% and 13%, respectively [11]. These measurements indicate that steric bulk around the ethynyl substituent influences the efficiency of triplet state processes.

Fluorescence lifetime measurements reveal the temporal aspects of the excited-state deactivation. Parent pyrene in deaerated cyclohexane exhibits a lifetime of 450 nanoseconds [12], which decreases to 167 nanoseconds in dichloromethane [9]. This reduction reflects the increased rate of nonradiative processes in the polar solvent environment.

The 2-(1-ethynylpyrene)-adenosine system demonstrates remarkable stability in its photophysical properties across different solvents [7]. Both the fluorescence quantum yield and lifetime remain nearly unchanged despite significant alterations in the emission spectrum caused by solvation effects [7]. This behavior indicates that while the electronic structure of the excited state is modified by the solvent environment, the overall deactivation kinetics remain relatively constant.

Temperature effects on quantum yields and lifetimes show systematic trends in various solvent systems. In deep eutectic solvents, both parameters demonstrate enhanced temperature sensitivity compared to conventional organic solvents [8]. The fluorescence lifetime shows higher values and greater temperature dependence in menthol-containing systems compared to other compositions [8].

Aggregation effects significantly influence the photophysical parameters. Pyrene derivatives in bulk liquid states can achieve quantum yields as high as 65% [14], indicating that specific intermolecular arrangements can enhance radiative efficiency. This enhancement likely results from reduced nonradiative decay pathways in the organized liquid phase compared to solution conditions.